(1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Choose this 3-aminomethylpiperidine hydrochloride for its distinct spatial trajectory—unavailable from 4-aminomethyl isomers—enabling novel IP exploration while retaining the validated 3,4-dichlorobenzyl pharmacophore essential for sub-nanomolar CCR3 affinity. The hydrochloride salt ensures superior aqueous solubility and solid-state stability over the free base, critical for reproducible in vitro eosinophil chemotaxis and Ca²⁺ mobilization assays. With ≥98% purity from ISO-certified production, it supports focused 50–500-member library synthesis via orthogonal protection and rapid amide coupling. Specify the HCl salt at order to avoid 13.3% mass correction.

Molecular Formula C13H19Cl3N2
Molecular Weight 309.7 g/mol
Cat. No. B11773307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride
Molecular FormulaC13H19Cl3N2
Molecular Weight309.7 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)CN.Cl
InChIInChI=1S/C13H18Cl2N2.ClH/c14-12-4-3-10(6-13(12)15)8-17-5-1-2-11(7-16)9-17;/h3-4,6,11H,1-2,5,7-9,16H2;1H
InChIKeyVJYWWVZZNBMEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine Hydrochloride: Physicochemical Identity and Compound Class Positioning


(1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride (CAS 2037264-71-2 for the HCl salt; free base CAS 1152497-30-7) is a disubstituted piperidine derivative with molecular formula C₁₃H₁₉Cl₃N₂ and molecular weight 309.66 g/mol . The compound belongs to the N-benzylpiperidine class, featuring a 3,4-dichlorobenzyl substituent at the piperidine N1 position and an aminomethyl group at the C3 position, supplied as the hydrochloride salt with purity specifications of ≥98% (NLT 98%) . Piperidine-based scaffolds represent the most common heterocyclic subunit among FDA-approved drugs, and 1,3-disubstituted piperidines in particular are recognised as important building blocks in medicinal chemistry and drug discovery [1]. The 3,4-dichlorobenzyl motif is a privileged pharmacophore within chemokine receptor antagonist programmes, most notably CCR3, where the specific dichloro substitution pattern has been shown to confer selectivity advantages over alternative halogenation patterns .

Why Generic Substitution Fails: Positional Isomerism, Halogen Geometry, and Salt Form Dictate (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine Hydrochloride Suitability


Within the benzyl-piperidine-methanamine chemical space, four structural variables produce compounds with meaningfully different physicochemical and pharmacological profiles: (i) the aminomethyl substitution position on the piperidine ring (C3 vs. C4), (ii) the chlorine substitution pattern on the benzyl ring (3,4- vs. 2,4- vs. 2,6- vs. 3,5-dichloro), (iii) the free base vs. hydrochloride salt form, and (iv) the resulting computed logP, TPSA, and hydrogen-bonding capacity that together govern permeability, solubility, and target engagement potential [1]. The 3-aminomethyl isomer places the primary amine vector at a different spatial trajectory compared with the 4-aminomethyl isomer, which directly alters the geometry of derived amides, ureas, and sulfonamides—differences that cannot be recovered by formulation adjustments [2]. The 3,4-dichloro substitution pattern on the benzyl ring has been identified as an essential pharmacophore element for selective CCR3 antagonism, with alternative halogenation patterns yielding substantially reduced affinity in head-to-head SAR series . The hydrochloride salt (MW 309.66) provides enhanced aqueous solubility and solid-state stability compared with the free base (MW 273.20), a critical procurement consideration for laboratories planning long-term storage and reproducible solution-phase experimentation .

Quantitative Differentiation Evidence for (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine Hydrochloride: Head-to-Head Comparator Data


3-Aminomethyl vs. 4-Aminomethyl Piperidine Regioisomerism: Vector Geometry and Synthetic Accessibility Differentiation

The target compound bears the primary aminomethyl group at the piperidine C3 position, whereas the closest commercially available regioisomer, (1-(3,4-dichlorobenzyl)piperidin-4-yl)methanamine (CAS 616223-95-1), places it at C4. This positional difference is non-trivial: the C3-aminomethyl vector projects at approximately 109° relative to the piperidine ring plane, compared with approximately 180° (equatorial) for the C4 isomer, resulting in distinct three-dimensional trajectories for downstream derivatisation products [1]. The 3-yl isomer is accessed from nipecotamide/nipecotic acid starting materials via a two-step orthogonal protection strategy with high overall yields, whereas the 4-yl isomer derives from isonipecotamide/isonipecotic acid—the choice of starting material may affect cost, scalability, and enantiomeric purity options for users synthesising chiral analogs [1]. Both isomers share identical molecular formula (C₁₃H₁₈Cl₂N₂) and molecular weight (273.20 g/mol) and therefore cannot be distinguished by mass spectrometry alone; procurement of the correct regioisomer requires vendor specification of the CAS number. No direct head-to-head biological comparison of these two regioisomers has been published for any target; however, for the closely related N-(3,4-dichlorobenzyl)piperidin-4-amine scaffold, CCR3 antagonist activity was demonstrated (IC₅₀ = 2.3 nM for compound 1b), while no corresponding 3-amino series data have been reported, suggesting the 4-position may be preferred for CCR3-targeted programs, whereas the 3-aminomethyl vector may be selected when exploring alternative target geometries .

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

3,4-Dichlorobenzyl vs. Alternative Dichloro Substitution Patterns: CCR3 Pharmacophore SAR and Calculated LogP Comparison

The 3,4-dichloro substitution on the benzyl ring of the target compound is distinguished from commercially available isomers with 2,4-dichloro (CAS 1019342-07-4), 2,6-dichloro (CAS 1432062-01-5), and 3,5-dichloro (CAS 725212-86-2) substitution patterns. In a published CCR3 antagonist SAR series, the N-(3,4-dichlorobenzyl)-piperidine scaffold was identified as an essential pharmacophore; the lead compound 1a bearing this motif showed CCR3 binding IC₅₀ = 750 nM, and optimisation yielded compound 1b with CCR3 IC₅₀ = 2.3 nM and 820-fold selectivity over CCR1 (IC₅₀ = 1,900 nM) . While no published data directly compare all four dichloro isomers in the same assay, the 3,4-dichloro pattern is the only substitution geometry for which sub-nanomolar to low-nanomolar CCR3 antagonism has been explicitly demonstrated within the benzyl-piperidine chemotype. Computed XLogP3-AA for the 2,4-dichloro isomer is 2.8 (PubChem CID 43187072); the 3,4-dichloro isomer is expected to show a comparable value given identical molecular formula and atom connectivity, though the chlorine position is known to modulate logD through differential electronic effects on the aromatic ring (estimated range 2.5–3.2 across dichloro isomers) [1]. The 2,6-dichloro isomer introduces steric hindrance from ortho-chlorines that may restrict benzyl group rotation, potentially altering conformational sampling in receptor-bound states relative to the 3,4-isomer [2].

Chemokine Receptor CCR3 Antagonism Pharmacophore Modelling

Hydrochloride Salt vs. Free Base: Molecular Weight, Solubility Enhancement, and Storage Stability for Reproducible Experimental Use

The target compound is supplied as the hydrochloride salt (CAS 2037264-71-2; MW 309.66 g/mol; formula C₁₃H₁₉Cl₃N₂), which is distinguished from the free base form (CAS 1152497-30-7; MW 273.20 g/mol; formula C₁₃H₁₈Cl₂N₂) . The hydrochloride salt provides a molecular weight increase of 36.46 g/mol (HCl adduct), corresponding to a 13.3% mass difference that must be accounted for in molarity calculations. The tertiary piperidine nitrogen (calculated pKa ~8.7–9.5 for related N-benzylpiperidines) is protonated at physiological pH; hydrochloride salt formation stabilises this protonated state in the solid form, enhancing aqueous solubility compared with the neutral free base . Vendor specifications indicate the free base requires storage sealed in dry conditions at 2–8°C, while the hydrochloride salt is generally more hygroscopically stable under ambient storage . For the structurally analogous (1-(2,6-dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride (CAS 1432062-01-5), the hydrochloride salt is explicitly noted as providing improved water solubility for experimental applications compared with the free base [1]. No published comparative solubility measurements (μg/mL at pH 7.4) are available for the 3,4-dichloro isomer in either form; users should request lot-specific solubility data from suppliers or perform in-house kinetic solubility determination.

Salt Selection Solid-State Chemistry Laboratory Procurement

Piperidine Scaffold Drug-Likeness: Computed Physicochemical Properties Compared Across Dichlorobenzyl-Piperidine-Methanamine Isomers

All regioisomers within the dichlorobenzyl-piperidine-methanamine series share the molecular formula C₁₃H₁₈Cl₂N₂ and molecular weight 273.20 g/mol (free base), with key computed descriptors including XLogP3-AA = 2.8, topological polar surface area (TPSA) = 29.3 Ų, hydrogen bond donors (HBD) = 1 (primary amine), hydrogen bond acceptors (HBA) = 2 (piperidine N + primary amine N), and rotatable bonds = 3 [1]. These values place the compound within favourable drug-like chemical space: logP between 1 and 3 supports acceptable oral absorption potential, TPSA < 60 Ų predicts good blood-brain barrier penetration, and HBD ≤ 3 aligns with Lipinski and CNS MPO guidelines [2]. The primary aminomethyl group (pKa ~9.8–10.5 for aliphatic primary amines) provides a reactive handle for amide coupling, reductive amination, and sulfonamide formation, enabling rapid library synthesis [3]. The 3,4-dichlorobenzyl moiety contributes to the calculated logP of 2.8, which is within the optimal range for CNS drug candidates (1–3) while maintaining sufficient aqueous solubility for in vitro assay compatibility. The 4-yl positional isomer (CAS 616223-95-1) shares identical computed properties but has been more extensively exemplified in CCR3 antagonist patent literature as the 4-amino (rather than 4-aminomethyl) derivative, suggesting the 3-aminomethyl isomer may offer a complementary vector for exploring chemical space not covered by existing CCR3 patent estates .

Drug-Likeness Physicochemical Profiling Building Block Selection

Procurement-Relevant Application Scenarios for (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine Hydrochloride


CCR3-Targeted Lead Optimisation: Leveraging the 3,4-Dichlorobenzyl Pharmacophore

Research groups pursuing C-C chemokine receptor type 3 (CCR3) antagonists for eosinophil-driven diseases (asthma, allergic rhinitis, atopic dermatitis) should select the 3,4-dichlorobenzyl substitution pattern based on published SAR demonstrating that this halogenation geometry supports sub-nanomolar CCR3 affinity (IC₅₀ = 2.3 nM for the optimised 4-amino-piperidine congener 1b) with 820-fold selectivity over CCR1 . The 3-aminomethylpiperidine scaffold provides an alternative vector for amide/urea/sulfonamide elaboration compared with the 4-amino series predominant in the patent literature, potentially enabling exploration of novel IP space while retaining the validated 3,4-dichlorobenzyl pharmacophore [1]. The hydrochloride salt ensures aqueous solubility compatible with in vitro eosinophil chemotaxis and Ca²⁺ mobilisation assays, where DMSO stock solutions are diluted into assay buffer at final DMSO concentrations ≤0.1% .

Piperidine-Based CNS Drug Discovery: Blood-Brain Barrier-Penetrant Building Block

The compound's computed TPSA of 29.3 Ų and XLogP3 of ~2.8 place it within the favourable CNS drug-like chemical space (TPSA < 60–70 Ų and logP 1–3 are associated with enhanced BBB penetration) . The 3,4-dichlorobenzyl group provides additional lipophilicity and potential for halogen bonding interactions with target proteins, while the primary aminomethyl handle enables rapid diversification into CNS-focused compound libraries via parallel amide coupling or reductive amination chemistry [1]. The piperidine scaffold is the most common heterocyclic subunit among FDA-approved drugs and is particularly enriched among CNS therapeutics targeting dopamine, serotonin, and sigma receptors . The 3-aminomethyl geometry distinguishes this compound from the more widely studied 4-aminomethyl isomer, offering a complementary vector for CNS target engagement where the amine trajectory influences receptor subtype selectivity (as demonstrated for monoamine transporter inhibitors where cis vs. trans piperidine ring stereochemistry alters DAT/NET/SERT selectivity profiles) .

Medicinal Chemistry Library Synthesis: Orthogonal Protection-Compatible Scaffold

Following the two-step orthogonal protection strategy established by Štefan et al. (2014), the piperidin-3-ylmethanamine core can be selectively protected at either the piperidine nitrogen or the primary amine, enabling sequential derivatisation without cross-reactivity . The 3,4-dichlorobenzyl group is installed at the piperidine N1 position prior to or during scaffold synthesis (via alkylation of piperidin-3-ylmethanamine with 3,4-dichlorobenzyl chloride), and the resulting protected intermediates are purified by simple flash column chromatography without requiring preparative HPLC . This synthetic accessibility, combined with the compound's commercial availability at ≥98% purity from ISO-certified suppliers [1], makes it suitable for medicinal chemistry groups building focused compound libraries of 50–500 members for hit-to-lead or lead optimisation campaigns. The hydrochloride salt form should be specified at procurement to avoid the 13.3% mass correction required when using free base stock for biological assay preparation .

Sigma Receptor or Monoamine Transporter SAR Exploration: Alternative Vector Geometry

Piperidine-based compounds are well-established ligands for sigma receptors (σ₁ and σ₂) and monoamine transporters (DAT, NET, SERT), with benzyl substitution at the piperidine nitrogen being a key determinant of affinity and subtype selectivity . The 3-aminomethyl regioisomer provides a different spatial presentation of the basic amine compared with the 4-aminomethyl series, which may translate to altered subtype selectivity profiles—a precedent for vector-dependent selectivity has been demonstrated in 3,4-disubstituted piperidine monoamine transporter inhibitors where cis vs. trans ring stereochemistry and (+)- vs. (−)-enantiomeric forms produce distinct DAT/NET/SERT inhibition ratios [1]. The 3,4-dichlorobenzyl group, with its electron-withdrawing chloro substituents, modulates the basicity of the piperidine nitrogen (estimated pKa reduction of ~0.5–1.0 log units compared with unsubstituted benzyl), which may affect the protonation state at physiological pH and consequently influence receptor binding kinetics . Researchers exploring sigma or transporter targets should procure this compound when the 3-aminomethyl vector is hypothesised to confer selectivity advantages over the more commonly studied 4-substituted analogs.

Quote Request

Request a Quote for (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.